2'-cyclohexyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:
- The core structure consists of a spirocyclic isoquinoline fused with a cyclopentane ring .
- The cyclohexyl group at the 2’ position adds bulk and influences its properties.
- The tetrahydro-2H-pyran-4-ylmethyl moiety contributes to its solubility and reactivity.
Preparation Methods
Synthetic Routes::
Spirocyclization Approach:
Fragment Assembly:
- Large-scale synthesis typically involves multistep processes to achieve high yields and purity.
Chemical Reactions Analysis
Oxidation: The ketone group can undergo oxidation to form a carboxylic acid or other derivatives.
Reduction: Reduction of the ketone yields the corresponding alcohol.
Substitution: The cyclohexyl group can be substituted using standard methods (e.g., ).
Common Reagents: Lithium aluminum hydride (for reduction), Grignard reagents (for alkylation), and strong acids (for cyclization).
Major Products: The spirocyclic isoquinoline-carboxamide core remains intact, while substituents may vary.
Scientific Research Applications
Medicine: Investigate its potential as an , targeting specific pathways.
Chemistry: Explore its reactivity in novel transformations.
Biology: Study its interactions with cellular receptors.
Industry: Evaluate its use in materials science or as a building block for other compounds.
Mechanism of Action
Targets: Identify cellular receptors or enzymes affected by this compound.
Pathways: Investigate downstream effects on signaling pathways.
Comparison with Similar Compounds
Unique Features: Highlight its spirocyclic structure and cyclohexyl substituent.
Similar Compounds: Explore related spirocyclic isoquinolines or cyclopentane derivatives.
Properties
Molecular Formula |
C26H36N2O3 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-cyclohexyl-N-(oxan-4-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C26H36N2O3/c29-24(27-18-19-12-16-31-17-13-19)23-21-10-4-5-11-22(21)25(30)28(20-8-2-1-3-9-20)26(23)14-6-7-15-26/h4-5,10-11,19-20,23H,1-3,6-9,12-18H2,(H,27,29) |
InChI Key |
IJSSLXIDKJUNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCC4)C(=O)NCC5CCOCC5 |
Origin of Product |
United States |
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